N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and a chloromethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloromethoxybenzoyl Group: This step involves the acylation of the benzofuran core using 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Formation of the Thiadiazole Ring: This can be done by reacting the intermediate with thiosemicarbazide under reflux conditions in a suitable solvent like ethanol.
Final Coupling: The final product is obtained by coupling the thiadiazole intermediate with the benzofuran derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
- N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide
Uniqueness
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both a benzofuran core and a thiadiazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H12ClN3O4S |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C19H12ClN3O4S/c1-26-15-7-6-10(8-12(15)20)17(24)18-16(11-4-2-3-5-14(11)27-18)21-19(25)13-9-28-23-22-13/h2-9H,1H3,(H,21,25) |
InChI Key |
YVZQSAQESLLTTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.